

An In-depth Technical Guide to (4-(Phenylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-(Phenylcarbamoyl)phenyl)boronic acid

Cat. No.: B1365590

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Phenylcarbamoyl)phenyl)boronic acid, also known as 4-(Anilincarbonyl)phenylboronic acid, is a specialized organic compound that is gaining significant interest in the fields of medicinal chemistry and materials science. Its unique bifunctional nature, possessing both a boronic acid moiety and a phenylcarbamoyl group, makes it a valuable building block for the synthesis of complex molecules. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful tool for the formation of carbon-carbon bonds. The phenylcarbamoyl portion of the molecule can influence solubility, and participate in hydrogen bonding interactions, and may impart specific biological activities. This guide provides a comprehensive overview of the key identifiers, properties, a plausible synthetic route, and potential applications of this important research chemical.

Core Identifiers and Physicochemical Properties

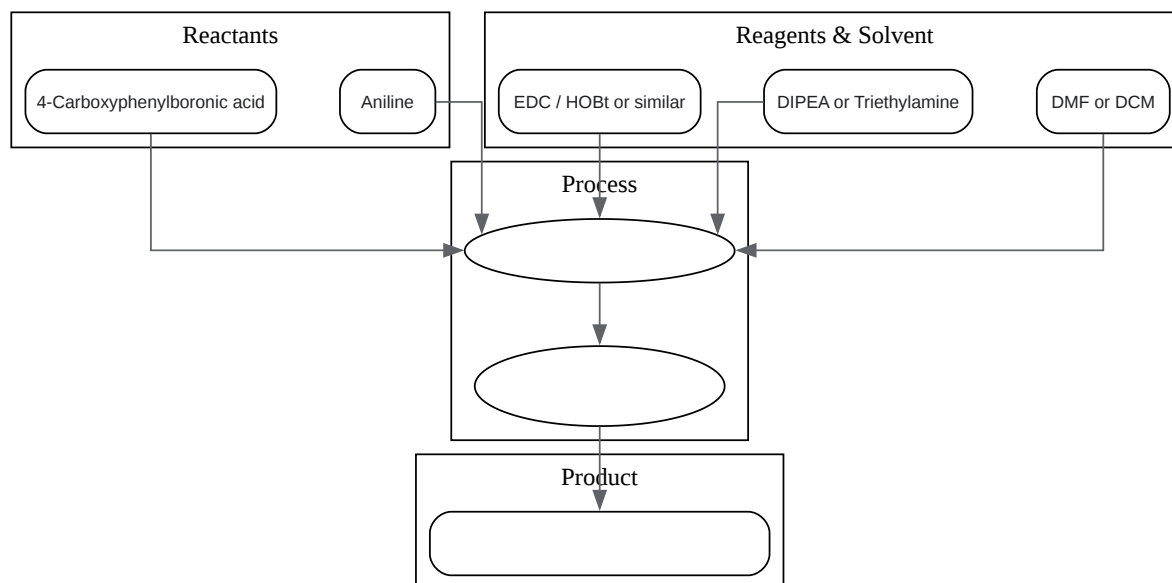
A clear identification of a chemical compound is crucial for research and development. The following table summarizes the key identifiers and physicochemical properties for **(4-(Phenylcarbamoyl)phenyl)boronic acid**.

| Identifier/Property | Value | Reference |
|---------------------|--|-----------|
| CAS Number | 330793-45-8 | [1] |
| Molecular Formula | C ₁₃ H ₁₂ BNO ₃ | [1] |
| Molecular Weight | 241.05 g/mol | [1] |
| IUPAC Name | (4-(Phenylcarbamoyl)phenyl)boronic acid | |
| Synonyms | 4-(Anilincarbonyl)phenylboronic acid, 4-(Phenylaminocarbonyl)phenylboronic acid | |
| Appearance | White to off-white solid (inferred from related compounds) | |
| Melting Point | Not explicitly reported; related compounds such as 4-(methylcarbamoyl)phenylboronic acid melt at 168 °C. | [2] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | |

Synthesis of (4-(Phenylcarbamoyl)phenyl)boronic acid

A robust and reliable synthetic protocol is essential for the utilization of any chemical building block. While a specific, peer-reviewed synthesis for **(4-(Phenylcarbamoyl)phenyl)boronic acid** is not readily available in the searched literature, a highly plausible and logical approach is the amide coupling of 4-carboxyphenylboronic acid with aniline. This method is a standard transformation in organic synthesis.

Proposed Synthetic Workflow



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Caption: Proposed synthesis of **(4-(Phenylcarbamoyl)phenyl)boronic acid**.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on standard amide coupling methodologies. Optimization may be required for optimal yield and purity.

- **Reaction Setup:** To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-carboxyphenylboronic acid (1 equivalent).
- **Solvent Addition:** Dissolve the 4-carboxyphenylboronic acid in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

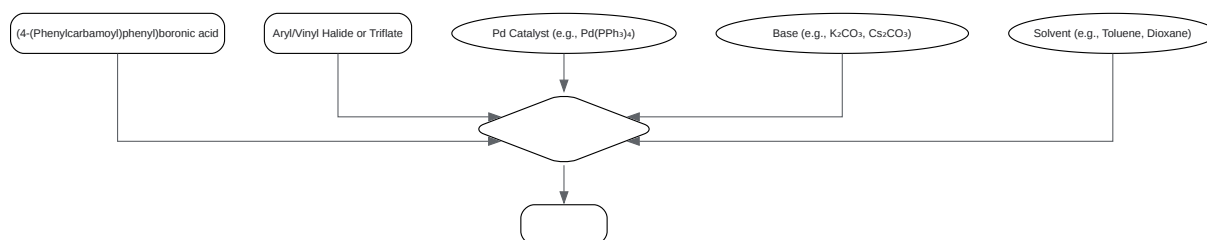
- **Activation:** To the stirred solution, add a peptide coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.5 equivalents) and an additive like hydroxybenzotriazole (HOBt) (1.1-1.5 equivalents). Allow the mixture to stir at room temperature for 15-30 minutes to activate the carboxylic acid.
- **Amine Addition:** Add aniline (1 equivalent) to the reaction mixture, followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (2-3 equivalents).
- **Reaction Monitoring:** Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
- **Workup:** Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
- **Isolation and Purification:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to afford the desired **(4-(Phenylcarbamoyl)phenyl)boronic acid**.

Key Applications in Research and Development

Phenylboronic acids are indispensable tools in modern organic synthesis and drug discovery. The applications of **(4-(Phenylcarbamoyl)phenyl)boronic acid** can be inferred from the utility of its structural analogs.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of **(4-(Phenylcarbamoyl)phenyl)boronic acid** is as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate. This is a cornerstone in the synthesis of biaryl and poly-aryl structures, which are common motifs in many pharmaceutical agents.



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Caption: Suzuki-Miyaura cross-coupling reaction workflow.

Drug Discovery and Medicinal Chemistry

Structurally related N-substituted (4-carbamoylphenyl)boronic acids have been utilized in the synthesis of various biologically active molecules. These include the development of enzyme inhibitors, receptor agonists, and other therapeutic agents. The phenylcarbamoyl moiety can engage in specific interactions with biological targets, and the boronic acid can serve as a handle for further molecular elaboration or as a pharmacophore itself. For instance, boronic acid derivatives are known to act as serine protease inhibitors.

Materials Science

Boronic acids are also employed in the development of advanced materials. They can be incorporated into polymers and other macromolecules to create materials with specific recognition properties, such as sensors for saccharides. The ability of boronic acids to form reversible covalent bonds with diols is the basis for these applications.

Safety and Handling

(4-(Phenylcarbamoyl)phenyl]boronic acid should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. While specific toxicity data for this compound

is not available, it is prudent to treat it as a potential irritant. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

(4-(Phenylcarbamoyl)phenyl)boronic acid is a valuable and versatile building block for organic synthesis, with significant potential in drug discovery and materials science. Its straightforward, plausible synthesis and its utility in powerful cross-coupling reactions make it an attractive tool for researchers. As the demand for novel and complex molecular architectures continues to grow, the importance of specialized reagents like **(4-(Phenylcarbamoyl)phenyl)boronic acid** will undoubtedly increase.

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- To cite this document: BenchChem. [An In-depth Technical Guide to (4-(Phenylcarbamoyl)phenyl)boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1365590#4-phenylcarbamoyl-phenyl-boronic-acid-cas-number-and-identifiers>]

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